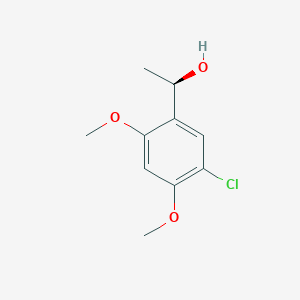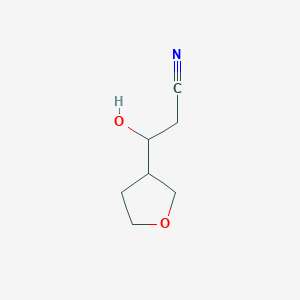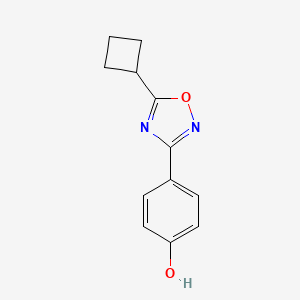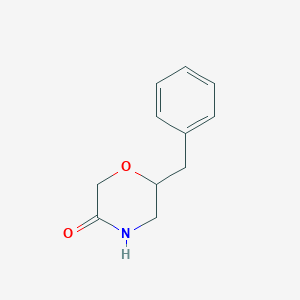![molecular formula C9H13N3O2 B13188802 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a piperazine ring attached to a 5-methyl-1,2-oxazole-4-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
- Oxazole N-oxides from oxidation reactions.
- Alcohols from reduction reactions.
- Substituted piperazine derivatives from substitution reactions .
Applications De Recherche Scientifique
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparaison Avec Des Composés Similaires
- 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine
- 1-(5-Methyl-1,2-oxazole-4-carbonyl)morpholine
- 1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidine
Uniqueness: 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine is unique due to its specific combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
(5-methyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7-8(6-11-14-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
Clé InChI |
RYCFEBKTXIVOSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)C(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)


![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)

![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)



![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)
![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)
